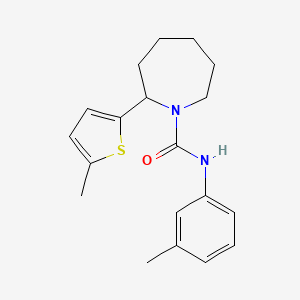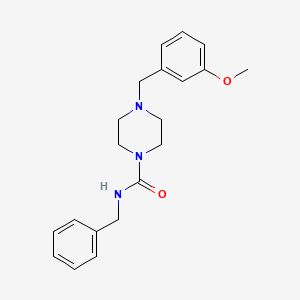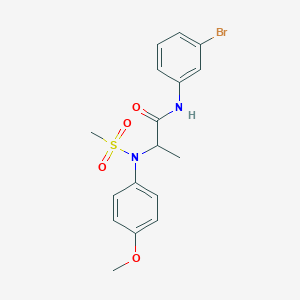![molecular formula C11H17Cl2O7P B5145216 dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate CAS No. 5865-76-9](/img/structure/B5145216.png)
dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate, also known as DDVP, is a synthetic organophosphate insecticide widely used in agriculture and pest control. DDVP has been shown to be highly effective in controlling a wide range of insect pests, including mites, flies, mosquitoes, and cockroaches. However, due to its toxic nature, DDVP has raised concerns over its potential health risks to humans and animals.
Wirkmechanismus
The mechanism of action of dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate involves inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and other organisms. This compound binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter that regulates muscle and nerve function. This results in the accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have toxic effects on humans and animals, including neurotoxicity, carcinogenicity, and reproductive toxicity. Exposure to this compound can cause a range of symptoms, including headache, nausea, dizziness, and respiratory distress. Long-term exposure to this compound has been associated with an increased risk of cancer and reproductive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate has several advantages for use in laboratory experiments, including its high potency and effectiveness in controlling insect pests. However, due to its toxic nature, this compound must be handled with extreme care and strict adherence to safety protocols. Researchers must also take into account the potential impact of this compound on non-target organisms and the environment.
Zukünftige Richtungen
Future research on dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate should focus on developing safer and more effective alternatives to this toxic insecticide. This includes the development of new insecticides that are less toxic to humans and the environment, as well as the use of integrated pest management strategies that rely on a combination of biological, cultural, and chemical control methods. Additionally, research should focus on understanding the mechanisms of this compound toxicity and developing methods for mitigating its harmful effects.
Synthesemethoden
The synthesis of dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate involves the reaction of malonic acid diethyl ester with phosphorus oxychloride and 1,1-dichloroethene. The resulting compound is then treated with sodium methoxide and dimethyl sulfate to yield this compound. The synthesis of this compound is a complex process that requires careful handling of toxic chemicals and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that this compound is highly effective in controlling insect pests, but also has toxic effects on non-target organisms. Studies have also shown that this compound can accumulate in the environment and contaminate soil, water, and air.
Eigenschaften
IUPAC Name |
dimethyl 2-(2,2-dichloro-1-diethoxyphosphorylethenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2O7P/c1-5-19-21(16,20-6-2)8(9(12)13)7(10(14)17-3)11(15)18-4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKBJTDABYQAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)C(C(=O)OC)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386828 |
Source


|
| Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5865-76-9 |
Source


|
| Record name | Dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)ethenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)